molecular formula C11H11F3O B1427438 4-[3-(Trifluoromethyl)phenyl]butanal CAS No. 1343365-32-1

4-[3-(Trifluoromethyl)phenyl]butanal

Cat. No.: B1427438
CAS No.: 1343365-32-1
M. Wt: 216.2 g/mol
InChI Key: YCXBLQFXUDTRSR-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]butanal (C₁₁H₁₁F₃O) is an aldehyde derivative featuring a four-carbon chain (butanal) substituted with a 3-(trifluoromethyl)phenyl group at the terminal position. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties. This substitution pattern enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical precursors . While direct crystallographic data for this compound are unavailable, analogous structures (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) suggest that hydrogen bonding and molecular packing may differ due to the aldehyde functional group’s reduced capacity for strong intermolecular interactions compared to carboxylic acids .

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXBLQFXUDTRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 4-[3-(Trifluoromethyl)phenyl]butanal may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]butanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl group.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanal involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Isomers

  • 4-[4-(Trifluoromethyl)phenyl]butanal: A positional isomer with the -CF₃ group at the para position. Electronic effects are also modulated, as the para position allows for more efficient conjugation with the aromatic ring, altering the compound’s acidity and stability .
  • 3-[4-(Trifluoromethyl)phenyl]propanoic acid: Features a para-CF₃ substitution and a shorter carboxylic acid chain. The carboxylic acid group enables strong hydrogen bonding, leading to higher melting points (e.g., ~145–147°C for the propanoic acid derivative) compared to aldehydes. The shorter chain reduces lipophilicity, impacting solubility profiles .

Functional Group Analogues

  • Urea Derivatives (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea) : These compounds share the 3-(trifluoromethyl)phenyl group but replace the aldehyde with a urea moiety. Urea derivatives exhibit higher molecular weights (e.g., 412.1 [M+H]⁺) and are often explored for biological activity due to hydrogen-bonding capabilities. However, their synthesis yields (~50–53%) highlight challenges in introducing -CF₃ groups, a trend that may extend to aldehyde analogues .
  • Aldehyde vs. Carboxylic Acid : The aldehyde group in 4-[3-(trifluoromethyl)phenyl]butanal offers distinct reactivity, such as participation in condensation reactions (e.g., aldol additions), whereas carboxylic acids are prone to decarboxylation or esterification. The aldehyde’s lower boiling point (~180°C estimated) compared to carboxylic acids reflects weaker intermolecular forces .

Chain Length Variants

  • 3-[3-(Trifluoromethyl)phenyl]propanal : A shorter-chain aldehyde derivative. Reduced chain length decreases van der Waals interactions, lowering boiling points and altering solubility. The -CF₃ group’s electronic effects remain dominant, but steric interactions may differ due to proximity to the functional group.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Functional Group Substituent Position Molecular Weight (g/mol) Boiling/Melting Point Notable Properties
This compound C₁₁H₁₁F₃O Aldehyde meta 220.1 ~180°C (est. bp) Low water solubility; high lipophilicity
3-[4-(Trifluoromethyl)phenyl]propanoic acid C₁₀H₉F₃O₂ Carboxylic acid para 218.1 145–147°C (mp) Strong hydrogen bonding; moderate solubility
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea C₁₉H₁₄ClF₃N₃OS Urea meta 412.1 [M+H]⁺ Not reported High molecular weight; pharmaceutical potential

Biological Activity

4-[3-(Trifluoromethyl)phenyl]butanal is an organic compound with significant interest in medicinal chemistry due to its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a butanal chain. This compound has been explored for various biological activities, including its potential as an anticancer agent and its interactions with biological molecules.

  • Molecular Formula : C11H11F3O
  • Molecular Weight : 228.21 g/mol
  • Structure : The presence of the trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, influencing its biological interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly affect the compound's reactivity and binding affinity, making it a valuable candidate in drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies on isobutyramides derived from this compound demonstrated significant anticancer activity, alongside anti-angiogenic effects. These derivatives were evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth and angiogenesis .

Inhibition of BCR-ABL Kinase

A study highlighted the role of compounds related to this compound as inhibitors of the BCR-ABL kinase, which is pivotal in chronic myeloid leukemia (CML). Compounds featuring the trifluoromethyl phenyl moiety were found to possess potent inhibitory activity against both wild-type and imatinib-resistant mutant forms of the kinase, indicating potential for therapeutic applications in resistant CML cases .

Case Studies

  • Anticancer Efficacy :
    • A series of synthesized derivatives based on this compound were tested against several cancer cell lines. The most potent compounds showed IC50 values below 10 nM against K-562 cells, suggesting strong anticancer potential .
  • Kinase Inhibition :
    • Research focused on the structural modifications of this compound derivatives revealed that specific substitutions greatly enhance their potency as BCR-ABL inhibitors. For example, a derivative with an N-methylpiperazine moiety exhibited IC50 values less than 0.51 nM against BCR-ABL WT .

Comparative Analysis

CompoundActivity TypeIC50 Value (nM)Notes
This compound derivativeAnticancer<10Effective against K-562 cell line
BCR-ABL inhibitor derivativeKinase Inhibition<0.51Potent against imatinib-resistant mutants
Isobutyramide derivativeAnti-angiogenicNot specifiedDual action observed

Q & A

Q. What are the recommended synthetic routes for 4-[3-(Trifluoromethyl)phenyl]butanal in academic research?

The synthesis of this compound typically involves Friedel-Crafts alkylation or hydroformylation strategies. For example, a phenylbutanal derivative can be synthesized via catalytic coupling of trifluoromethylbenzene with butanal precursors under controlled conditions (e.g., using Lewis acids like AlCl₃). Purification often employs column chromatography or distillation. Researchers should optimize reaction parameters (temperature, solvent polarity) to minimize side products like over-alkylated derivatives .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures, leveraging high-resolution diffraction data . Complementary techniques include:

  • NMR : Analyze <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F spectra to confirm substituent positions and electronic environments.
  • FT-IR : Identify characteristic aldehyde C=O stretches (~1700 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight via ESI-MS or GC-MS .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde, making it reactive even in polar aprotic solvents (e.g., DMF, DMSO). However, in protic solvents (e.g., ethanol), hydrogen bonding can stabilize the aldehyde, reducing reactivity. Researchers should conduct kinetic studies under varying solvent conditions to map activation energies and optimize yields for specific reactions (e.g., Grignard additions) .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:

  • Electrostatic potential surfaces : Highlight electrophilic sites at the aldehyde group.
  • Thermodynamic stability : Compare conformers to identify dominant structures.
  • Solubility parameters : Use COSMO-RS models to estimate solubility in organic/aqueous mixtures. PubChem-derived data (e.g., InChI keys) can validate computational results .

Q. How does this compound compare to its carboxylic acid derivative in medicinal chemistry applications?

The aldehyde group in this compound offers a reactive handle for Schiff base formation, useful in prodrug design. In contrast, the carboxylic acid derivative (e.g., 4-[3-(Trifluoromethyl)phenyl]butanoic acid) is more stable and often serves as a metabolic intermediate or enzyme inhibitor. Biological assays (e.g., enzyme inhibition studies) should be conducted to compare binding affinities and pharmacokinetic profiles .

Q. What strategies mitigate challenges in handling this compound due to its volatility and sensitivity?

  • Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Handling : Employ gloveboxes or Schlenk lines for air-sensitive reactions.
  • Stabilization : Add radical inhibitors (e.g., BHT) during long-term storage. Safety protocols from IFRA standards for analogous aldehydes (e.g., 3-Phenylbutanal) recommend PPE and fume hood use .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields of this compound be resolved?

Yield variations often arise from differences in catalyst loading or purification methods. For example, Pd-catalyzed methods may report higher yields (70–80%) compared to acid-catalyzed routes (50–60%). Researchers should:

  • Replicate procedures with strict control of moisture and oxygen levels.
  • Use internal standards (e.g., deuterated analogs) in NMR to quantify purity.
  • Cross-validate results with independent techniques like HPLC .

Application in Drug Discovery

Q. What role does the trifluoromethyl group play in the bioactivity of this compound?

The CF₃ group enhances lipophilicity, improving membrane permeability, and stabilizes charge-transfer interactions with target proteins (e.g., kinases). In vitro assays against cancer cell lines (e.g., HepG2) can assess cytotoxicity, while molecular docking studies (e.g., AutoDock Vina) predict binding modes to receptors like EGFR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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